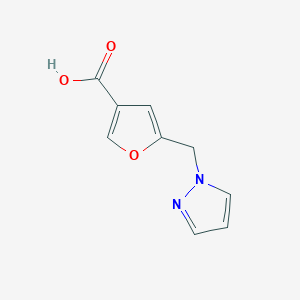![molecular formula C7H15NO2 B2365422 [3-(Aminomethyl)oxan-3-yl]methanol CAS No. 1512573-56-6](/img/structure/B2365422.png)
[3-(Aminomethyl)oxan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(Aminomethyl)oxan-3-yl]methanol” is a chemical compound with the CAS Number: 1512573-56-6 . It has a molecular weight of 145.2 . The IUPAC name for this compound is [3-(aminomethyl)tetrahydro-2H-pyran-3-yl]methanol .
Molecular Structure Analysis
The InChI code for “[3-(Aminomethyl)oxan-3-yl]methanol” is 1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3-(Aminomethyl)oxan-3-yl]methanol” has a molecular weight of 145.2 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Scientific Research Applications
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A catalyst based on the tris(triazolyl)methanol-Cu(I) structure, involving [3-(Aminomethyl)oxan-3-yl]methanol, was developed for Huisgen 1,3-dipolar cycloadditions. This catalyst demonstrated effectiveness in water or under neat conditions, showing low catalyst loadings and short reaction times at room temperature. It proved to be compatible with free amino groups, making it an outstanding catalyst for this type of cycloaddition (Ozcubukcu et al., 2009).
Synthesis of Oxazine and Thiazine Derivatives
Furan-2-yl(phenyl)methanol derivatives underwent a smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 in acetonitrile at room temperature, yielding oxazine and thiazine derivatives. This process features high selectivity, low catalyst loading, and faster reaction times (Reddy et al., 2012).
Impact on Lipid Dynamics in Biological Studies
The use of methanol, including [3-(Aminomethyl)oxan-3-yl]methanol, in studying transmembrane proteins/peptides in biological membranes has been explored. Methanol was found to significantly influence lipid dynamics, enhancing lipid transfer and flip-flop kinetics in bilayer compositions. This is crucial for understanding the structure-function relationship in biomembranes and proteolipid studies (Nguyen et al., 2019).
Role in α-Methoxymethylation and Aminomethylation
Methanol has been used as a green C1 source for α-methoxymethylation and aminomethylation of propiophenones via electrochemical reactions. It served dual roles: being oxidized to formaldehyde and functioning as a nucleophile. This protocol was performed under oxidant- and transition metal-free conditions (Meng et al., 2020).
Development of Novel Synthetic Methods
New methods for synthesizing (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives have been developed, utilizing green chemistry principles. This involved reactions of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature, highlighting regioselectivity and good substrate scope (Singh et al., 2015).
Safety And Hazards
properties
IUPAC Name |
[3-(aminomethyl)oxan-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-7(5-9)2-1-3-10-6-7/h9H,1-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAALOZPBBZWIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)oxan-3-yl]methanol | |
CAS RN |
1512573-56-6 |
Source


|
| Record name | [3-(aminomethyl)oxan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)
![4-[(3-Chloro-4-fluorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2365344.png)
![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)
![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)
![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)
![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)
![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)


